molecular formula C26H18 B1340685 2,6-Diphenylanthracene CAS No. 95950-70-2

2,6-Diphenylanthracene

Cat. No. B1340685
CAS RN: 95950-70-2
M. Wt: 330.4 g/mol
InChI Key: MZBIWFMZBZJUHX-UHFFFAOYSA-N
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Description

2,6-Diphenylanthracene is a chemical compound with the molecular formula C26H18 . It is an anthracene derivative .


Synthesis Analysis

2,6-Diphenylanthracene (DPA) can be synthesized successfully with three simple steps and a high yield . The compound is determined to be a durable high performing semiconductor .


Molecular Structure Analysis

The molecular structure of 2,6-Diphenylanthracene consists of an anthracene core with phenyl groups attached at the 2 and 6 positions .


Physical And Chemical Properties Analysis

2,6-Diphenylanthracene is a high mobility organic semiconductor . The influence of hydrostatic compression on the charge transport properties of 2,6-Diphenylanthracene was investigated up to 10 GPa . The unit-cell volume decreases by increasing pressure .

Scientific Research Applications

Organic Transistor Materials

2,6-Diphenylanthracene has been identified as a promising molecular design for high-mobility organic transistor materials. By extending the π-conjugation network of polyacene derivatives, it enhances the performance of organic transistors .

Organic Electronics

This compound is a durable high-performing semiconductor with thin film device mobility over 10 cm²/Vs, indicating its great potential in organic electronics due to its efficient synthesis and high performance .

Organic Spintronic Applications

Coupled with its excellent photoelectric functionality, 2,6-Diphenylanthracene is considered ideal for organic spintronic applications. It aims to achieve long-distance spin transport and novel multifunctionality at room temperature .

Emissive Organic Semiconductors

A series of color-tunable, high-mobility, emissive organic semiconductors have been developed using 2,6-Diphenylanthracene as the host. This demonstrates its versatility in creating materials that are both conductive and emissive .

High Mobility Emissive Semiconductor

The compound has shown strong emission with high mobilities in single crystals, making it a significant material for developing high mobility emissive organic semiconductors .

Charge Transport Material Design

2,6-Diphenylanthracene has been theoretically investigated for its intrinsic hole transport property. Quantum-chemical methodology and molecular dynamics simulation have been used to explore different charge transport properties and inspire the design of novel organic semiconductor materials .

Mechanism of Action

2,6-Diphenylanthracene exhibits high emission with single crystal absolute florescence quantum yield of 41.2% and high charge carrier mobility with single crystal mobility of 34 cm2 V−1 s−1 . Doping nitrogen atom into the 2,6-diphenylanthracene linkage leads to the enhancement of the better planar geometry, lower energy gaps, larger electronic affinity (EA), and smaller electron reorganization energy .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

2,6-Diphenylanthracene shows great potential in organic optoelectronics . A new series of N-substituted 2,6-diphenylanthracene derivatives have been designed for further investigation of their applications . The predicted structures and electronic properties can be a good starting point for the synthesis of N-substituted OFETs .

properties

IUPAC Name

2,6-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIWFMZBZJUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylanthracene

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